

# DNDI-6148: A Comparative Analysis of its Antileishmanial Activity

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Compound of Interest					
Compound Name:	DNDI-6148				
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#### For Immediate Release

Geneva – December 9, 2025 – A comprehensive review of available data on **DNDI-6148**, a novel benzoxaborole compound, reveals its potent activity against visceral leishmaniasiscausing Leishmania species. This guide provides a detailed comparison of **DNDI-6148**'s efficacy with standard-of-care treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals. However, it is important to note that the clinical development of **DNDI-6148** for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[1]

## **Executive Summary**

**DNDI-6148** has demonstrated significant in vitro and in vivo activity against Leishmania donovani and Leishmania infantum, the primary causative agents of visceral leishmaniasis. The compound acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, a novel mechanism of action for an anti-leishmanial drug candidate.[2] [3] Comparative data suggests that **DNDI-6148** exhibits potency in the low micromolar to nanomolar range against intracellular amastigotes, the clinically relevant stage of the parasite. While highly effective in preclinical models, its development is currently on hold.

# **In Vitro Activity Comparison**

The in vitro efficacy of **DNDI-6148** against the intracellular amastigote stage of various Leishmania species has been evaluated and compared with standard-of-care drugs such as



miltefosine, amphotericin B, and paromomycin. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit parasite growth by 50%.

Compound	Leishmania Species	EC50 (μM)	Host Cell	Reference
DNDI-6148	L. donovani	0.411 ± 0.012	Primary Mouse Macrophages	Mowbray et al., 2021
DNDI-6148	L. infantum	0.24 ± 0.20	Primary Mouse Macrophages	Van den Kerkhof et al., 2021[4]
Miltefosine	L. donovani	1.26	Primary Mouse Macrophages	Voak et al., 2018[5]
Miltefosine	L. donovani	3.85 ± 3.11	THP-1	Singh et al., 2019[6]
Miltefosine	L. infantum	2.21 - 10.78	Primary Mouse Macrophages	Seifert & Croft, 2006[7]
Amphotericin B	L. donovani	0.65	Primary Mouse Macrophages	Voak et al., 2018[5]
Amphotericin B	L. donovani	0.1 - 0.4	Primary Mouse Macrophages	Vermeersch et al., 2009[8]
Paromomycin	L. donovani	8 ± 3.2	Macrophage- amastigotes	Jhingran et al., 2009[9]
Paromomycin	L. donovani	3.9 ± 0.3	J774A.1	Mittal et al., 2007[10]

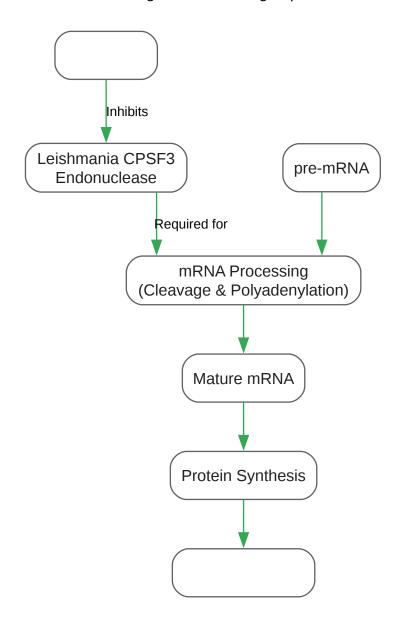
# **In Vivo Efficacy**

Preclinical studies in hamster models of visceral leishmaniasis have demonstrated the potent in vivo activity of **DNDI-6148**. Oral administration of **DNDI-6148** resulted in a greater than 98% reduction in parasite burden in the liver and spleen of infected hamsters.[2][3]



## **Mechanism of Action: Inhibition of CPSF3**

**DNDI-6148** exerts its anti-leishmanial effect through a novel mechanism of action, targeting the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[2][3] This enzyme is crucial for the processing of pre-mRNA in the parasite. By inhibiting CPSF3, **DNDI-6148** disrupts the maturation of messenger RNA, leading to parasite death.



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Caption: **DNDI-6148** mechanism of action targeting Leishmania CPSF3.

## **Experimental Protocols**



## In Vitro Intracellular Amastigote Susceptibility Assay

The in vitro activity of **DNDI-6148** and comparator compounds is typically assessed against the intracellular amastigote stage of Leishmania in a macrophage host cell line.

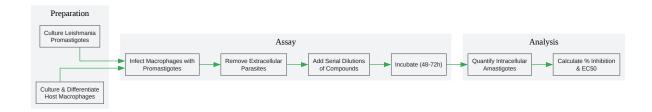
- 1. Host Cell Culture and Differentiation:
- Human monocytic leukemia cell line (THP-1) or primary mouse peritoneal macrophages are cultured in RPMI-1640 medium supplemented with fetal bovine serum.
- For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment with phorbol 12-myristate 13-acetate (PMA).
- 2. Parasite Infection:
- Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-cell ratio.
- After an incubation period to allow for phagocytosis, extracellular parasites are removed by washing.
- 3. Drug Treatment and Incubation:
- The infected macrophages are then exposed to serial dilutions of the test compounds (DNDI-6148 and standards) for a specified duration (typically 48-72 hours).
- 4. Quantification of Parasite Burden:
- The number of intracellular amastigotes is quantified. This can be achieved through various methods, including:
  - Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.
  - High-Content Imaging: Automated imaging and analysis of fluorescently labeled parasites and host cells.



 Biochemical Assays: Measurement of a parasite-specific enzyme activity or reporter gene expression.

#### 5. Data Analysis:

• The percentage of parasite growth inhibition is calculated for each drug concentration, and the EC50 value is determined by non-linear regression analysis.



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Caption: In vitro intracellular amastigote susceptibility assay workflow.

# In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis

The in vivo efficacy of **DNDI-6148** is evaluated in a well-established golden hamster model of visceral leishmaniasis.

#### 1. Animal Infection:

- Female golden hamsters are infected with L. donovani or L. infantum amastigotes via intracardial injection.
- 2. Drug Administration:



- At a set time point post-infection (e.g., day 7 or 14), treatment with DNDI-6148 or a vehicle control is initiated.
- The compound is typically administered orally once or twice daily for a defined period (e.g., 5 or 10 consecutive days).
- 3. Assessment of Parasite Burden:
- At the end of the treatment period, hamsters are euthanized.
- The liver and spleen are harvested, weighed, and homogenized.
- The parasite burden in these organs is determined by counting Giemsa-stained tissue impression smears or by quantitative PCR (qPCR) targeting parasite DNA.
- 4. Data Analysis:
- The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.

## Conclusion

**DNDI-6148** is a potent anti-leishmanial compound with a novel mechanism of action and impressive preclinical efficacy against visceral leishmaniasis. The data presented in this guide highlights its potential as a valuable tool for research and a lead for the development of new therapies. However, the previously mentioned preclinical toxicity findings have currently halted its progression to further clinical development for leishmaniasis.[1] Continued investigation into the benzoxaborole class of compounds may yet yield a safe and effective oral treatment for this neglected disease.

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